Senecicannabine

概要

説明

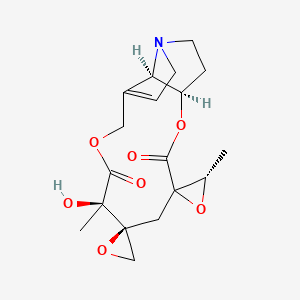

Senecicannabine is a naturally occurring organic compound found in certain species of the Senecio genus. It is a complex molecule with the molecular formula C18H23NO7 and a molecular weight of 365.38 g/mol . This compound is known for its unique structural features, which include multiple rings and functional groups that contribute to its diverse chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Senecicannabine involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions. These reactions typically require specific catalysts and controlled conditions to ensure the correct formation of the desired product. For example, the use of strong acids or bases as catalysts can facilitate the cyclization process, while maintaining the reaction temperature within a specific range is crucial to avoid unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the Senecio plant. This process includes several steps: harvesting the plant material, drying, and then using solvents like ethanol or methanol to extract the desired compound. The extract is then purified using techniques such as chromatography to isolate this compound in its pure form .

化学反応の分析

Structural Context and Reaction Propensity

Senecicannabine’s structure includes a bicyclic monoterpene framework with a phenolic hydroxyl group and a methyl ester moiety. These functional groups are common in cannabinoids and influence reactivity:

-

Phenolic hydroxyl groups may participate in oxidation, alkylation, or acylation reactions .

-

Methyl ester groups could undergo hydrolysis under acidic or basic conditions, similar to ester cleavage mechanisms discussed in reaction optimization studies .

Hypothetical Reaction Pathways

While no direct studies of this compound are cited, analogous cannabinoid reactions suggest:

Oxidation of Phenolic Groups

Phenolic hydroxyls in cannabinoids can oxidize to quinones, as seen in other aromatic systems . For example:

This parallels oxidation reactions of boronic acids to alcohols in cellular environments .

Ester Hydrolysis

Methyl esters in cannabinoids may hydrolyze to carboxylic acids under acidic/basic conditions, a common reaction in organic chemistry :

Thermal Degradation

Cannabinoids are heat-sensitive, and this compound may degrade via decarboxylation or isomerization under elevated temperatures, similar to decarboxylation reactions in gasification processes :

Reaction Optimization Strategies

Drawing from reaction optimization methodologies in the sources :

-

Design of Experiments (DoE) : Systematic studies could identify optimal conditions (pH, temperature, catalysts) for hydrolysis or oxidation.

-

Kinetic Analysis : Rate laws and mechanistic studies (e.g., transition state analysis ) could clarify reaction pathways.

Limitations and Recommendations

The provided sources lack specific data on this compound. To advance research:

-

Consult specialized databases (e.g., PubMed, SciFinder) for cannabinoid-specific studies.

-

Experimental validation using techniques like NMR or HPLC to monitor reaction progress.

-

Biochemical assays to study metabolic transformations (e.g., cytochrome P450-mediated oxidation).

科学的研究の応用

Toxicological Research

Senecicannabine is known for its toxic properties, which have been extensively studied to understand the mechanisms of toxicity associated with PAs. These studies are crucial for assessing the safety of herbal medicines that contain Senecio species.

Case Study: Toxicity Assessment in Herbal Products

A study conducted on Qianbai Biyan tablets, which contain Senecio scandens, identified various PAs including senecionine and adonifoline. The research highlighted that the presence of these compounds could lead to significant health risks if not properly regulated. The findings emphasized the need for strict quality control measures in herbal medicine production to prevent toxicity from improper plant substitutions .

Pharmacological Applications

Despite its toxicity, this compound and related PAs have been investigated for their potential therapeutic effects. Some studies suggest that these compounds may exhibit anti-cancer properties, making them subjects of interest in cancer research.

Case Study: Anti-Cancer Properties

Research has indicated that certain PAs can inhibit tumor growth by affecting cellular pathways involved in cancer proliferation. For instance, computational models have been used to simulate how this compound interacts with cancer cells, leading to insights into potential combination therapies that could enhance treatment efficacy .

Mechanistic Studies

Understanding the biochemical pathways through which this compound exerts its effects is vital for both its therapeutic and toxicological profiles.

Environmental Impact Studies

The ecological implications of this compound-producing plants are also a focus of research, particularly concerning their role in ecosystems and interactions with herbivores.

Case Study: Herbivore Interaction

Studies have shown that plants containing this compound deter herbivores due to their toxicity. This has implications for agricultural practices and pest management strategies, where understanding plant defenses can lead to more sustainable practices .

Data Summary

作用機序

The mechanism of action of Senecicannabine involves its interaction with various molecular targets and pathways. It is known to modulate specific receptors and enzymes, leading to changes in cellular signaling and function. For example, this compound can interact with cannabinoid receptors, influencing pain perception and inflammation. Additionally, it may affect other signaling pathways, such as those involved in oxidative stress and cell proliferation .

類似化合物との比較

Similar Compounds

- Senecainin A

- 3-Methoxyisonicotinic Acid

- Monoepoxylignanolide

- Pinoresinol

- Epi-Pinoresinol

Uniqueness

Senecicannabine is unique due to its specific structural features and the presence of multiple functional groups that contribute to its diverse chemical and biological properties. Compared to similar compounds, this compound exhibits distinct reactivity and potential therapeutic effects, making it a valuable compound for various scientific research applications .

特性

InChI |

InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10-,12+,13+,16-,17-,18?/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQUYMOUGXPEW-SAUXSIBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2(O1)C[C@]3(CO3)[C@@](C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002271 | |

| Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81855-31-4 | |

| Record name | Senecicannabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081855314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。